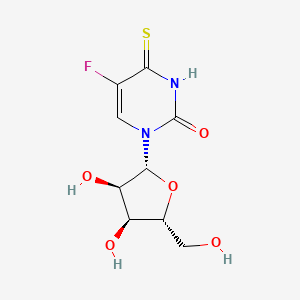
5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ribose and fluorinated pyrimidine derivatives.
Glycosylation: The ribose is glycosylated with the fluorinated pyrimidine derivative under acidic or basic conditions to form the nucleoside analog.
Sulfur Introduction:
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: For consistent and scalable purification of the final product.
化学反应分析
Types of Reactions
5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or alter the sulfur oxidation state.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or reduced sulfur compounds.
Substitution: Nucleophile-substituted derivatives.
科学研究应用
5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and RNA.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of 5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one involves:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase or ribonucleotide reductase.
Pathways: It interferes with the replication of viral or cancerous cells by incorporating into the nucleic acid chain, leading to chain termination or faulty replication.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
Ribavirin: An antiviral nucleoside analog.
Gemcitabine: Another nucleoside analog used in cancer treatment.
Uniqueness
5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific combination of fluorine and sulfur atoms, which may confer distinct biological activities and chemical properties compared to other nucleoside analogs.
属性
CAS 编号 |
727-79-7 |
|---|---|
分子式 |
C9H11FN2O5S |
分子量 |
278.26 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O5S/c10-3-1-12(9(16)11-7(3)18)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H,11,16,18)/t4-,5-,6-,8-/m1/s1 |
InChI 键 |
WYQCVEGKYDIJJY-UAKXSSHOSA-N |
手性 SMILES |
C1=C(C(=S)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
规范 SMILES |
C1=C(C(=S)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
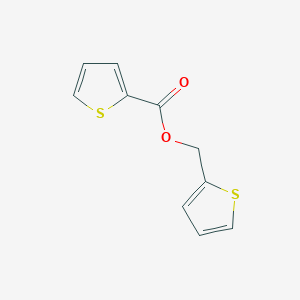
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
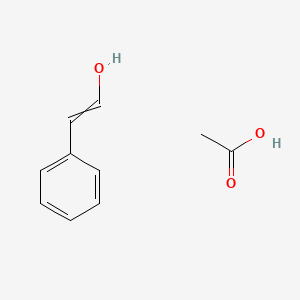
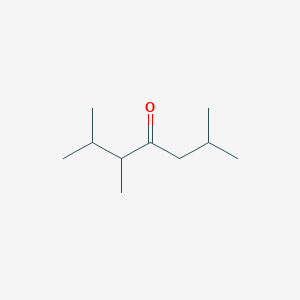


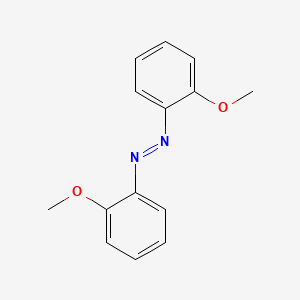
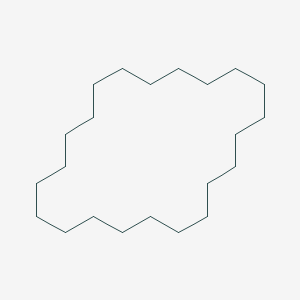
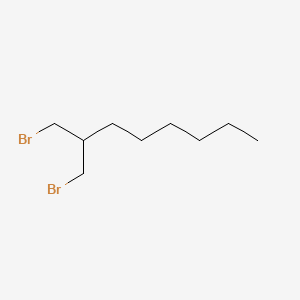
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)


![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
